1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide
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Overview
Description
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is a pyridinium salt with a unique structure that includes a benzyl group and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide typically involves the reaction of benzyl bromide with 3-[(hydroxyimino)methyl]pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in its potential use as an acetylcholinesterase inhibitor for treating Alzheimer’s disease .
Comparison with Similar Compounds
1-Benzyl-3-methylimidazolium chloride: This compound shares a similar benzyl group but has an imidazolium core instead of a pyridinium core.
1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide: This compound has a similar pyridinium core but includes an oxoquinazolinyl group.
Uniqueness: 1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide is unique due to its hydroxyimino functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Properties
CAS No. |
60764-18-3 |
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Molecular Formula |
C13H13BrN2O |
Molecular Weight |
293.16 g/mol |
IUPAC Name |
N-[(1-benzylpyridin-1-ium-3-yl)methylidene]hydroxylamine;bromide |
InChI |
InChI=1S/C13H12N2O.BrH/c16-14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12;/h1-9,11H,10H2;1H |
InChI Key |
OAADQZISYQTQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C=NO.[Br-] |
Origin of Product |
United States |
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